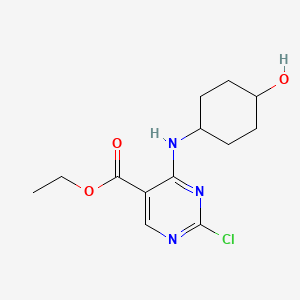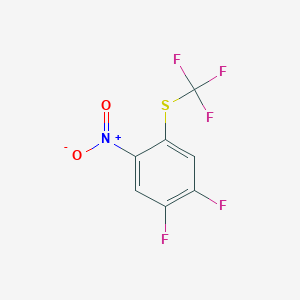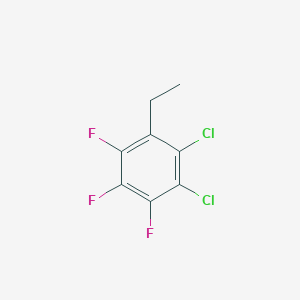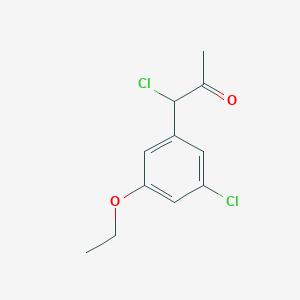
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H7BrF2N2O·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and difluoromethoxy groups
Métodos De Preparación
The synthesis of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. One common method involves the following steps :
Diazotization: The starting material, 2-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 2-bromophenylhydrazine.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain high-purity 2-bromophenylhydrazine.
Salification: The purified 2-bromophenylhydrazine is then reacted with difluoromethoxybenzene under appropriate conditions to form 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine, which is subsequently converted to its hydrochloride salt.
Análisis De Reacciones Químicas
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The hydrazine moiety can undergo oxidation to form azo compounds or reduction to form amines. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
2-Bromophenylhydrazine: This compound lacks the difluoromethoxy group and has different chemical properties and reactivity.
3-(Difluoromethoxy)phenylhydrazine: This compound lacks the bromine atom and has different chemical properties and reactivity.
Phenylhydrazine: The parent compound without any substituents on the phenyl ring, which has different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H8BrClF2N2O |
|---|---|
Peso molecular |
289.50 g/mol |
Nombre IUPAC |
[2-bromo-3-(difluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7BrF2N2O.ClH/c8-6-4(12-11)2-1-3-5(6)13-7(9)10;/h1-3,7,12H,11H2;1H |
Clave InChI |
WFUSFGIZVGICPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)Br)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


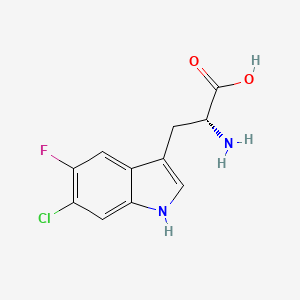
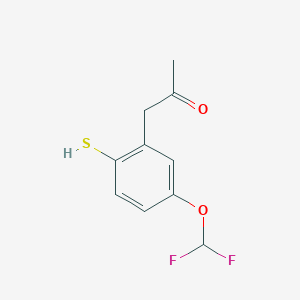
![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)

